

# Losartan-d4 Carboxylic Acid CAS number and molecular weight

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## Compound of Interest

Compound Name: Losartan-d4 Carboxylic Acid

Cat. No.: B1139441

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## An In-depth Technical Guide to Losartan-d4 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Losartan-d4 Carboxylic Acid**, an isotopically labeled form of Losartan's active metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and its role in relevant biological pathways.

### Core Compound Data

**Losartan-d4 Carboxylic Acid**, also known as EXP 3174-d4, is the deuterated analog of Losartan Carboxylic Acid (EXP 3174). The incorporation of four deuterium atoms on the phenyl ring of the biphenyl moiety makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Losartan and its active metabolite in biological matrices.

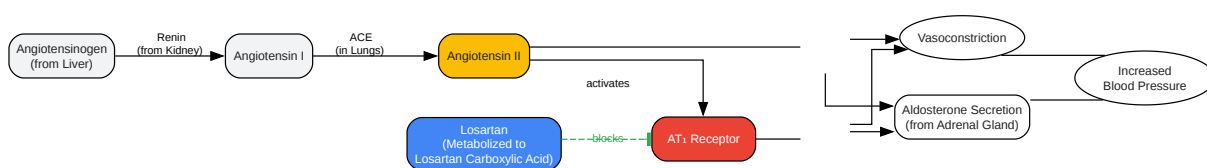
### Quantitative Data Summary

The fundamental chemical and physical properties of **Losartan-d4 Carboxylic Acid** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	1246820-62-1	[1]
Molecular Weight	440.92 g/mol	[1]
Molecular Formula	C <sub>22</sub> H <sub>17</sub> D <sub>4</sub> ClN <sub>6</sub> O <sub>2</sub>	[1]
Synonyms	2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d4, EXP 3174-d4	[1]
Appearance	Off-white solid	[1]

## Signaling Pathway Context: The Renin-Angiotensin System

Losartan's therapeutic effect is primarily achieved through the blockade of the Angiotensin II Type 1 (AT<sub>1</sub>) receptor. Its active metabolite, Losartan Carboxylic Acid, is a more potent antagonist of this receptor.[2] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key peptide hormone in the Renin-Angiotensin System (RAS).[3] The RAS is a critical regulator of blood pressure and cardiovascular homeostasis.[4] Understanding this pathway is essential for contextualizing the pharmacological action of Losartan and the analytical utility of its deuterated metabolite.



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The Renin-Angiotensin System and the inhibitory action of Losartan.

Beyond the RAS, Losartan has been shown to modulate other critical signaling pathways, including the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways, contributing to its anti-inflammatory and anti-fibrotic effects.[3]

## Experimental Protocols

The accurate quantification of Losartan and its active carboxylic acid metabolite is crucial for pharmacokinetic and bioequivalence studies. **Losartan-d4 Carboxylic Acid** serves as an excellent internal standard in such assays. Below are detailed methodologies for its use in analytical experiments.

### Quantification of Losartan and Losartan Carboxylic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the simultaneous determination of Losartan and its active metabolite in biological matrices.[5][6][7]

#### a. Sample Preparation (Solid-Phase Extraction)

- To 500  $\mu$ L of human plasma, add the internal standard solution (containing **Losartan-d4 Carboxylic Acid**).
- Vortex the samples for 30 seconds.
- Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with an appropriate buffer to remove interferences.
- Elute the analytes with a suitable organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### b. Chromatographic Conditions

- Column: A reverse-phase C18 column is typically used.[6]

- Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive (e.g., formic acid) is commonly employed.[7]
- Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is standard.
- Injection Volume: Typically 5-20  $\mu$ L.

#### c. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields a good response.[5]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
- MRM Transitions:
  - Losartan:  $m/z$  423.1  $\rightarrow$  207.2[5]
  - Losartan Carboxylic Acid:  $m/z$  437.1  $\rightarrow$  235.2[5]
  - **Losartan-d4 Carboxylic Acid** (Internal Standard): The transition would be monitored at  $m/z$  441.1  $\rightarrow$  239.2 (or a similar fragment, reflecting the deuteration).

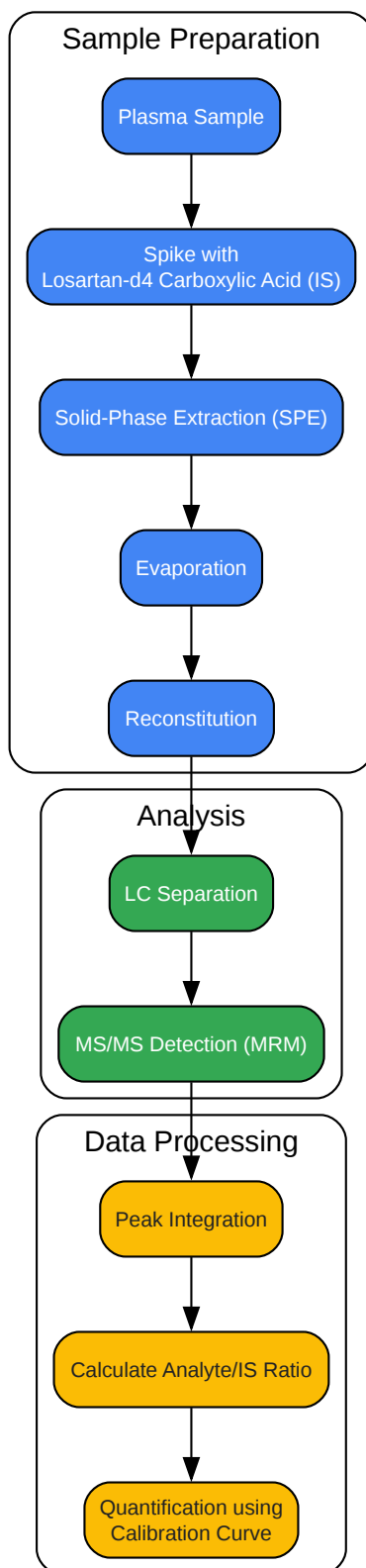
## Synthesis of Losartan Carboxylic Acid

A general method for the synthesis of Losartan 5-carboxylic acid involves the oxidation of Losartan.[2]

- Dissolve Losartan in a suitable solvent.
- Introduce an oxidizing agent to the solution. The reaction temperature should be carefully controlled.
- Upon completion of the reaction, quench any excess oxidizing agent.
- Isolate the product by precipitation, which can be induced by adjusting the pH of the solution.
- Purify the crude product by recrystallization from an appropriate solvent, such as isopropanol, to yield the final product.[2]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of Losartan and its carboxylic acid metabolite in a biological sample using an internal standard like **Losartan-d4 Carboxylic Acid**.



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Workflow for LC-MS/MS analysis of Losartan and its metabolite.

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